5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C8H12BrN3O |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-2-[2-(dimethylamino)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12BrN3O/c1-12(2)4-3-7-10-5-6(9)8(13)11-7/h5H,3-4H2,1-2H3,(H,10,11,13) |
InChI Key |
AWWVWZHQJLSYMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
| Step | Reactants | Conditions | Notes |
|---|---|---|---|
| 1 | Aromatic or aliphatic aldehyde | Acid catalysis, reflux | Typically in ethanol or acetic acid |
| 2 | β-Ketoester (e.g., ethyl acetoacetate) | Reflux | Facilitates cyclization to form dihydropyrimidinone core |
| 3 | Urea or substituted urea | Reflux | Incorporates the pyrimidinone ring |
Application to Target Compound:
For the specific substitution pattern, the aldehyde component would be tailored to include the 2-(dimethylamino)ethyl substituent, which can be introduced via pre-functionalized aldehyde derivatives or through post-synthesis modifications.
Modified Biginelli Approaches
Recent modifications involve the use of microwave irradiation to accelerate the reaction, solvent-free conditions to enhance green chemistry credentials, and the employment of catalysts such as metal salts (e.g., Bi(NO₃)₃·5H₂O, ZrCl₄). For example, the microwave-assisted Biginelli reaction under solvent-free conditions has been shown to yield dihydropyrimidinones efficiently with high purity.
Multicomponent Reactions with Heterocyclic Precursors
The synthesis of 5-bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one can also be achieved via multicomponent reactions involving heterocyclic precursors, such as substituted pyrimidines, and functionalized aldehydes.
Key Methodology
- Starting Material: 2-Amino-4,6-dibromo-pyrimidine derivatives
- Reaction: Condensation with 2-(dimethylamino)ethyl aldehyde derivatives
- Conditions: Acidic or basic catalysis, reflux, or microwave irradiation
This approach allows for the direct installation of the dimethylaminoethyl side chain onto the pyrimidine ring, followed by cyclization to form the dihydropyrimidinone core.
Modern Cross-Coupling Techniques: Negishi and Suzuki Reactions
Recent advancements utilize metal-catalyzed cross-coupling reactions to introduce the dimethylaminoethyl group at specific positions on the heterocyclic core.
Negishi Coupling for Methylation of Pyridine Derivatives
- Starting Material: 2-Amino-3,5-dibromo-pyridine derivatives
- Reagents: Methyl zinc or methyl zinc salts
- Catalyst: Nickel or palladium complexes
- Reaction Conditions: Reflux in an inert atmosphere, often in solvents like DMSO or THF
This method is highly selective and allows for the replacement of halogen substituents with methyl groups, facilitating the synthesis of methylated pyrimidine derivatives.
Reaction Scheme
2-Amino-3,5-dibromo-pyridine + methyl zinc → (via Negishi coupling) → 5-bromo-3,4-dimethylpyridine intermediate
Subsequently, cyclization with urea derivatives under suitable conditions yields the target dihydropyrimidinone.
Specific Synthesis Pathway for 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one
Based on the patent literature and recent research, a feasible synthetic route involves:
- Step 1: Starting from 2-amino-3,5-dibromo-4-methylpyridine, introduce a formimidamide group via reaction with N,N-dimethylformamide-dimethylacetal, yielding a formimidamide intermediate.
- Step 2: Conduct a Negishi coupling with methyl zinc to replace the bromine at the 3-position with a methyl group, forming 5-bromo-3,4-dimethylpyridine.
- Step 3: Cyclize with urea or its derivatives under acidic or microwave conditions to form the dihydropyrimidinone ring, incorporating the 2-(dimethylamino)ethyl side chain through nucleophilic substitution or further functionalization.
Data Table Summarizing Preparation Methods
| Method | Reactants | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Biginelli | Aldehyde + β-ketoester + Urea | Acid reflux, ethanol | Simple, well-established | Longer reaction times, limited scope |
| Microwave-assisted Biginelli | Aldehyde + β-ketoester + Urea | Microwave, solvent-free | Faster, greener | Equipment-dependent |
| Cross-coupling (Negishi) | Halogenated pyrimidine + methyl zinc | Nickel catalyst, inert atmosphere | High selectivity, functional group tolerance | Requires organozinc reagents |
| Multicomponent condensation | Pyrimidine derivatives + aldehyde | Acid/base catalysis | Direct functionalization | Possible regioselectivity issues |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form a carboxylic acid derivative. This reaction is typically mediated by strong oxidizing agents:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde → Carboxylic acid | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 80°C | 6-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid | ~85% |
This transformation is critical for synthesizing bioactive analogs, such as carboxamides used in antitubercular agents .
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol without affecting the aromatic rings:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde → Alcohol | NaBH<sub>4</sub>, MeOH, 25°C | 6-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-methanol | ~92% |
Nucleophilic Addition Reactions
The aldehyde participates in condensations with nucleophiles like amines, forming imines or hydrazones:
These intermediates are valuable for synthesizing Schiff bases or heterocyclic scaffolds .
Electrophilic Substitution on the Imidazole Ring
The ethyl-substituted imidazole ring undergoes electrophilic substitution, primarily at the 4- or 5-positions:
Coordination Chemistry
The nitrogen atoms in the imidazole and pyridine rings act as ligands for metal ions:
| Metal Ion | Coordination Site | Complex Type | Application | Reference |
|---|---|---|---|---|
| Cu(II) | Imidazole N, Pyridine N | Square-planar | Catalytic oxidation | |
| Fe(II) | Imidazole N | Octahedral | Bioinorganic studies |
These complexes are studied for catalytic and antimicrobial applications .
Key Mechanistic Insights
-
Aldehyde Reactivity : The electron-withdrawing pyridine ring enhances the aldehyde’s electrophilicity, facilitating nucleophilic atta
Scientific Research Applications
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways affected by the compound depend on its specific structure and the biological context in which it is used. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death.
Comparison with Similar Compounds
Key Observations :
Key Studies on Pyrimidinone Derivatives
Biological Activity
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one (CAS Number: 1549147-89-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 246.10 g/mol
- Structure : The compound features a bromine atom at the 5-position and a dimethylaminoethyl group at the 2-position of the pyrimidinone ring.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of dihydropyrimidinones, including 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .
The biological activity is attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The compound's structure allows for effective binding to proteins associated with cancer progression, particularly through hydrophobic interactions that enhance its efficacy .
Synthesis and Derivatives
The synthesis of 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one can be achieved through various methods, including Biginelli-type reactions that facilitate the formation of dihydropyrimidinones from aldehydes, ureas, and β-keto esters. Modifications to the structure can lead to derivatives with enhanced biological activities .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various dihydropyrimidinone derivatives, including our compound of interest. The results showed a dose-dependent inhibition of cell viability in several cancer cell lines (e.g., A549 lung cancer cells), indicating potential for further development as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s. The findings suggested that derivatives of dihydropyrimidinones could serve as dual inhibitors, enhancing cognitive function by increasing acetylcholine levels in the brain .
Comparative Analysis of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions or modified Biginelli protocols. For example, Knoevenagel or Claisen-Schmidt condensations (e.g., using aldehydes and ketones in methanol/KOH) are effective for forming the dihydropyrimidinone core . Michael addition reactions can introduce substituents like the bromophenyl group, as demonstrated in similar dihydropyrimidinone syntheses . Optimization involves adjusting solvent polarity (e.g., methanol for solubility), temperature (reflux for faster kinetics), and stoichiometry of brominated precursors to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches in the dihydropyrimidinone ring (~1680–1700 cm⁻¹) and N–H bending vibrations (~3300 cm⁻¹) .
- NMR :
- ¹H NMR : Identify the dihydropyrimidinone ring protons (δ 2.5–3.5 ppm for CH₂ groups) and the dimethylaminoethyl side chain (δ 2.2–2.4 ppm for N(CH₃)₂) .
- ¹³C NMR : Detect the carbonyl carbon (δ ~160–170 ppm) and bromine-induced deshielding in adjacent carbons .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O/N) to validate stereochemistry .
Advanced Research Questions
Q. How can researchers resolve spectral data discrepancies caused by bromine and dimethylaminoethyl substituents during structural elucidation?
- Methodological Answer : Bromine’s electron-withdrawing effect alters chemical shifts and splitting patterns. For example, in ¹H NMR, adjacent protons may exhibit deshielding (upfield shifts) or complex coupling due to quadrupolar effects. Computational tools (DFT calculations) can predict shifts, while 2D NMR (COSY, HSQC) clarifies connectivity . For crystallographic ambiguities, refine hydrogen-bonding networks (e.g., centrosymmetric dimers) to confirm intermolecular interactions .
Q. What strategies are used to assess the biological activity of dihydropyrimidinone derivatives, and how are structure-activity relationships (SARs) developed?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) or receptor binding using fluorescence polarization or SPR .
- SAR Development : Systematically modify substituents (e.g., bromine for lipophilicity, dimethylaminoethyl for solubility) and correlate changes with activity. For example, replacing bromine with smaller halogens may reduce steric hindrance in target binding .
- Docking Studies : Model interactions with target proteins (e.g., HIV protease) to guide synthetic modifications .
Q. How do solvent polarity and proticity influence synthetic yield and purity in dihydropyrimidinone reactions?
- Methodological Answer : Protic solvents (e.g., methanol) enhance hydrogen bonding, stabilizing intermediates in condensation steps, but may reduce solubility of hydrophobic brominated products. Aprotic solvents (e.g., THF) improve reaction homogeneity for Michael additions . Polar solvents (DMF, DMSO) are ideal for SN2 reactions involving bromine substitution but require careful drying to avoid hydrolysis .
Data Contradiction Analysis
Q. How should researchers address conflicting data in reaction mechanisms for bromine incorporation?
- Methodological Answer : Conflicting bromination pathways (radical vs. electrophilic) can be resolved using radical traps (TEMPO) or isotopic labeling (²H/¹⁰B) to track intermediates. Kinetic studies (monitoring by HPLC/MS) distinguish rate-determining steps .
Tables for Key Data
| Synthetic Method | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Claisen-Schmidt Condensation | Methanol/KOH, 3.5 h stirring | 45–60% | |
| Michael Addition | Ethanol reflux, 24 h crystallization | 50–70% |
| Spectroscopic Markers | Key Features | Reference |
|---|---|---|
| IR C=O Stretch | 1688 cm⁻¹ (dihydropyrimidinone) | |
| ¹H NMR N(CH₃)₂ | δ 2.2–2.4 ppm (triplet) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
